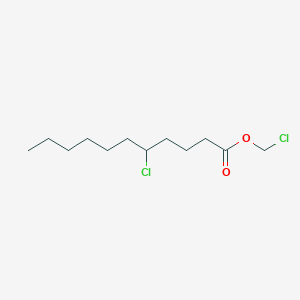
Chloromethyl 5-chloroundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 5-chloroundecanoate is an organic compound with the molecular formula C12H22Cl2O2. It is a chlorinated ester derived from 5-chloroundecanoic acid and chloromethyl alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chloroundecanoate can be synthesized through the esterification of 5-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 5-chloroundecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are usually performed under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 5-chloroundecanoic acid.
Hydrolysis: The major products are 5-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: Oxidation products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chloromethyl 5-chloroundecanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into potential pharmaceutical applications includes the development of new drug candidates and the study of drug-receptor interactions.
Industry: this compound is used in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of chloromethyl 5-chloroundecanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 5-chlorodecanoate: Similar in structure but with a shorter carbon chain.
Chloromethyl 5-chlorododecanoate: Similar in structure but with a longer carbon chain.
Chloromethyl 5-bromoundecanoate: Similar in structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Chloromethyl 5-chloroundecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chloro groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical and industrial applications.
Properties
CAS No. |
80418-91-3 |
|---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 5-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-7-11(14)8-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI Key |
YEZLUIOASUOLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















